2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one
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Overview
Description
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of chlorine atoms at positions 2 and 5, hydroxyl groups at positions 1, 3, and 6, and a methyl group at position 8 on the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce the xanthone core.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated xanthones.
Substitution: Formation of substituted xanthone derivatives.
Scientific Research Applications
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one: Lacks chlorine atoms, making it less reactive in substitution reactions.
2,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Chlorine atoms at different positions, leading to different reactivity and biological activities.
5,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Similar structure but different chlorine positions, affecting its chemical properties
Uniqueness
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other xanthone derivatives .
Properties
CAS No. |
69987-54-8 |
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Molecular Formula |
C14H8Cl2O5 |
Molecular Weight |
327.1 g/mol |
IUPAC Name |
2,5-dichloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H8Cl2O5/c1-4-2-5(17)11(16)14-8(4)12(19)9-7(21-14)3-6(18)10(15)13(9)20/h2-3,17-18,20H,1H3 |
InChI Key |
GKSZPGKBFDLXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)Cl)O |
Origin of Product |
United States |
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